molecular formula C19H19ClN4O2S B4958063 5-{6-[(2-chlorobenzyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide

5-{6-[(2-chlorobenzyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide

Cat. No. B4958063
M. Wt: 402.9 g/mol
InChI Key: LLSAMTXNYJSQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{6-[(2-chlorobenzyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which have been shown to have anti-inflammatory and immunomodulatory effects. In

Scientific Research Applications

5-{6-[(2-chlorobenzyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to have potent anti-inflammatory and immunomodulatory effects by selectively inhibiting JAK enzymes, which play a crucial role in the signaling pathways of various cytokines and growth factors involved in inflammation and immune response.

Mechanism of Action

5-{6-[(2-chlorobenzyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide selectively inhibits JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors such as interleukins, interferons, and colony-stimulating factors. By inhibiting JAK enzymes, 5-{6-[(2-chlorobenzyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide blocks the downstream signaling pathways of these cytokines and growth factors, resulting in a decrease in inflammation and immune response.
Biochemical and Physiological Effects:
5-{6-[(2-chlorobenzyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide has been shown to have potent anti-inflammatory and immunomodulatory effects in various preclinical and clinical studies. It has been shown to reduce the levels of various pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ), and improve clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

5-{6-[(2-chlorobenzyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide has several advantages for lab experiments, such as its high potency and selectivity for JAK enzymes, which allows for precise and specific modulation of signaling pathways involved in inflammation and immune response. However, it also has some limitations, such as its potential off-target effects and toxicity, which need to be carefully evaluated and monitored in preclinical and clinical studies.

Future Directions

For research on 5-{6-[(2-chlorobenzyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide include exploring its potential combination therapy with other drugs, evaluating its long-term safety and efficacy, and developing more selective and potent JAK inhibitors with fewer side effects.
Conclusion:
In conclusion, 5-{6-[(2-chlorobenzyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide is a synthetic compound with potent anti-inflammatory and immunomodulatory effects that has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. Its selective inhibition of JAK enzymes allows for precise and specific modulation of signaling pathways involved in inflammation and immune response, making it a promising candidate for future drug development. However, its potential off-target effects and toxicity need to be carefully evaluated and monitored in preclinical and clinical studies.

Synthesis Methods

5-{6-[(2-chlorobenzyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide is synthesized through a multi-step process that involves the reaction of 2-chlorobenzylamine with 3-pyridazinecarboxylic acid, followed by the addition of 2-ethylbenzenesulfonyl chloride. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

properties

IUPAC Name

5-[6-[(2-chlorophenyl)methylamino]pyridazin-3-yl]-2-ethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2S/c1-2-13-7-8-14(11-18(13)27(21,25)26)17-9-10-19(24-23-17)22-12-15-5-3-4-6-16(15)20/h3-11H,2,12H2,1H3,(H,22,24)(H2,21,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSAMTXNYJSQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN=C(C=C2)NCC3=CC=CC=C3Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{6-[(2-Chlorobenzyl)amino]pyridazin-3-yl}-2-ethylbenzenesulfonamide

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